ErCl₃ serves as a precursor for the synthesis of erbium-doped upconversion nanoparticles (UCNPs) []. These nanoparticles possess unique optical properties, allowing them to absorb low-energy infrared (IR) light and convert it into higher-energy visible or ultraviolet (UV) light through a process called upconversion []. This property makes UCNPs valuable for various research applications, including:
ErCl₃ can be used as a dopant for various materials, including:
ErCl₃ also finds applications in other areas of scientific research, including:
Erbium(III) chloride, with the chemical formula ErCl₃, is a violet solid that belongs to the family of erbium halides. It is notable for its unique properties and applications in various fields, including catalysis and materials science. This compound typically forms monoclinic crystals and exhibits a structure similar to aluminum chloride. Erbium(III) chloride can exist in both anhydrous and hydrated forms, with the hydrated version being more commonly encountered in laboratory settings. Its solutions display interesting optical properties, including a negative nonlinear absorption effect, making it useful in photonics and laser technology .
Additionally, erbium reacts with water and acids:
These reactions highlight the compound's reactivity and its role as a precursor for other erbium compounds
The synthesis of erbium(III) chloride can be achieved through several methods: These methods allow for the production of both anhydrous and hydrated forms of the compound .
Erbium(III) chloride has a range of applications across different fields:
These applications underscore its versatility and importance in both industrial and research settings .
Research into the interactions of erbium(III) chloride with various substrates has revealed its effectiveness as a Lewis acid catalyst. Studies have demonstrated its ability to facilitate acylation reactions efficiently, outperforming other catalysts like cerium(III) chloride in certain contexts. This catalytic activity is attributed to its unique electronic structure and coordination chemistry .
Several compounds are chemically similar to erbium(III) chloride, primarily other rare earth metal chlorides. Below is a comparison highlighting their uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Cerium(III) Chloride | CeCl₃ | Used as a catalyst; lower toxicity than other cerium compounds. |
Lanthanum(III) Chloride | LaCl₃ | Exhibits similar catalytic properties; used in glass manufacturing. |
Neodymium(III) Chloride | NdCl₃ | Known for its magnetic properties; used in magnets and lasers. |
Erbium(III) chloride stands out due to its specific optical properties and effectiveness as a catalyst for acylation reactions, making it particularly valuable in organic synthesis .
Erbium, discovered in 1843 by Carl Gustaf Mosander, emerged from the analysis of yttria minerals from Ytterby, Sweden. ErCl₃ gained prominence in the 20th century as advancements in rare-earth chemistry highlighted its utility in optical and catalytic applications. The anhydrous form was first isolated in 1905 by Georges Urbain and Charles James, marking a milestone in lanthanide purification.
As a member of the lanthanides, erbium exhibits a +3 oxidation state in most compounds. ErCl₃ is pivotal due to its high solubility in water and organic solvents, enabling its use in fiber optics, lasers, and catalysis. Its ability to form hydrates (e.g., ErCl₃·6H₂O) further expands its applicability in synthetic chemistry.
Erbium(III) chloride exists in two primary forms: the anhydrous compound with the molecular formula ErCl₃ and the hexahydrate form with the molecular formula ErCl₃·6H₂O [1] [2]. The anhydrous form possesses a molecular weight of 273.62 g/mol, while the hexahydrate form has a molecular weight of 381.71 g/mol [2] [3]. The Chemical Abstracts Service registry numbers are 10138-41-7 for the anhydrous form and 10025-75-9 for the hexahydrate [2] [4].
The International Union of Pure and Applied Chemistry nomenclature designates the anhydrous form as trichloroerbium, while the hexahydrate is named erbium(3+); trichloride; hexahydrate [3] [5]. The anhydrous compound appears as violet to pink hygroscopic monoclinic crystals, demonstrating its tendency to absorb moisture from the atmosphere [1] [6]. In contrast, the hexahydrate form manifests as pink deliquescent crystals that readily dissolve in their own water of crystallization [4] [7].
The structural arrangement of erbium(III) chloride follows the aluminum chloride (AlCl₃) structural type, characteristic of many trivalent rare earth halides [1] [8]. This structural framework facilitates the coordination of erbium ions within a three-dimensional lattice network, establishing the fundamental geometric basis for the compound's physical and chemical properties [8] [9].
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | IUPAC Name | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|---|---|---|
Anhydrous | ErCl₃ | 273.62 | 10138-41-7 | trichloroerbium | violet/pink hygroscopic crystals | 774 | 1500 | 4.1 |
Hexahydrate | ErCl₃·6H₂O | 381.71 | 10025-75-9 | erbium(3+); trichloride; hexahydrate | pink deliquescent crystals | decomposes | N/A | N/A |
The anhydrous erbium(III) chloride crystallizes in the monoclinic crystal system with space group C2/m [1] [10]. Detailed neutron diffraction studies conducted at 1.5 K have revealed precise lattice parameters: a = 6.8040(3) Å, b = 11.7456(5) Å, c = 6.3187(3) Å, with a beta angle of approximately 116.7° [10] [31]. The crystallographic point group is designated as C₂ₕ⁴, reflecting the symmetry operations inherent in the monoclinic structure [1] [2].
The crystal structure adopts the aluminum chloride (AlCl₃) type arrangement, where erbium(III) ions are positioned within a layered framework [1] [8]. This structural type is characterized by the formation of two-dimensional honeycomb layers within the crystal lattice, with erbium ions occupying specific crystallographic sites that facilitate the overall three-dimensional ordering [10] [31]. The honeycomb layer arrangement occurs primarily in the a-b crystallographic plane, creating a distinctive geometric pattern that influences the compound's magnetic and optical properties [10] [31].
The structural refinement through powder neutron diffraction techniques has provided comprehensive insights into the atomic positions and thermal parameters within the crystal lattice [10] [31]. These crystallographic data demonstrate the high degree of structural order present in the anhydrous form, with well-defined coordination environments around each erbium center [1] [8].
Property | Value | Temperature (K) |
---|---|---|
Crystal System | Monoclinic | 1.5 |
Space Group (Hermann-Mauguin) | C2/m | 1.5 |
Space Group (Hall) | C2/m | 1.5 |
Lattice Parameter a (Å) | 6.8040(3) | 1.5 |
Lattice Parameter b (Å) | 11.7456(5) | 1.5 |
Lattice Parameter c (Å) | 6.3187(3) | 1.5 |
Beta Angle (°) | 116.7 | 1.5 |
Crystal Structure Type | AlCl₃ type | Room temp |
Point Group | C₂ₕ⁴ | Room temp |
The hexahydrate form of erbium(III) chloride also crystallizes in the monoclinic system but with a different space group designation of P2/n (alternatively written as P2/c) [1] [32]. The point group symmetry is maintained as C₂ₕ⁴, consistent with the monoclinic crystal system [1] [34]. The hexahydrate structure exhibits a fundamentally different coordination environment compared to the anhydrous form [1] [3].
In the hexahydrate structure, erbium ions achieve octahedral coordination through the formation of [Er(H₂O)₆Cl₂]⁺ complex ions [1] [34]. This coordination geometry involves six water molecules occupying the primary coordination sphere of the erbium(III) center, with two chloride ions also coordinated to complete the octahedral arrangement [1] [3]. The remaining chloride ions exist as isolated Cl⁻ anions within the crystal lattice, balancing the overall charge neutrality of the compound [1] [34].
The octahedral coordination environment significantly influences the compound's physical properties, including its solubility characteristics and thermal stability [4] [7]. The presence of coordinated water molecules creates hydrogen bonding networks within the crystal structure, contributing to the compound's deliquescent nature and its tendency to decompose upon heating rather than melting at a discrete temperature [4] [13].
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2/n (P2/c) |
Point Group | C₂ₕ⁴ |
Coordination Geometry | Octahedral |
Structural Description | [Er(H₂O)₆Cl₂]⁺ ions with isolated Cl⁻ |
Erbium, with atomic number 68, possesses the ground state electronic configuration [Xe] 4f¹² 6s² in its neutral atomic state [14] [15]. The complete electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹² 5s² 5p⁶ 6s², placing it within the lanthanide series of the periodic table [15] [17]. The element demonstrates characteristic rare earth behavior, with the 4f electrons being well-shielded by the outer 5s² 5p⁶ electrons [15] [18].
In erbium(III) chloride, erbium exists exclusively in the +3 oxidation state, which is the most stable and common oxidation state for this lanthanide element [14] [15]. The formation of the Er³⁺ ion involves the loss of the two 6s electrons and one 4f electron, resulting in the electronic configuration [Xe] 4f¹¹ [16] [19]. This configuration corresponds to eleven electrons in the 4f subshell, which determines the ion's magnetic and optical properties [19] [20].
The ground state term symbol for the neutral erbium atom is ³H₆, while the Er³⁺ ion exhibits the ground state term ⁴I₁₅/₂ [15] [19]. The trivalent erbium ion's electronic structure allows for multiple possible J values, including J = 15/2, 13/2, 11/2, and 9/2, with ⁴I₁₅/₂ representing the lowest energy configuration [19] [20]. These electronic transitions are responsible for the characteristic pink coloration observed in erbium(III) compounds [15] [21].
The 4f¹¹ configuration of Er³⁺ enables numerous electronic transitions within the f-orbital manifold, contributing to the compound's optical absorption and emission properties [19] [33]. The relatively high number of f electrons creates complex term structures with many possible L, S, and J combinations, making erbium compounds valuable for various optical applications [19] [33].
Species | Atomic Number | Electron Configuration (full) | Electron Configuration (condensed) | Oxidation State | f-electrons | Ground State Term Symbol |
---|---|---|---|---|---|---|
Er (neutral atom) | 68 | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹² 5s² 5p⁶ 6s² | [Xe] 4f¹² 6s² | 0 | 12 | ³H₆ |
Er³⁺ (trivalent ion) | 68 | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹¹ 5s² 5p⁶ | [Xe] 4f¹¹ | +3 | 11 | ⁴I₁₅/₂ |
Naturally occurring erbium consists of six stable isotopes, each contributing to the overall isotopic composition of erbium(III) chloride [23] [24]. The most abundant isotope is ¹⁶⁶Er, comprising 33.61% of natural erbium, followed by ¹⁶⁸Er at 26.78% and ¹⁶⁷Er at 22.93% [23] [28]. The remaining stable isotopes include ¹⁷⁰Er (14.93%), ¹⁶⁴Er (1.61%), and ¹⁶²Er (0.14%) [23] [28].
The isotopic masses range from 161.928775 u for ¹⁶²Er to 169.935461 u for ¹⁷⁰Er, spanning approximately 8 atomic mass units across the stable isotope range [23] [28]. Among these isotopes, only ¹⁶⁷Er possesses a nuclear spin of 7/2, while all others have nuclear spin values of 0 [28] [29]. The magnetic moment of ¹⁶⁷Er is -0.5665 μ/μₙ, making it the only magnetically active isotope among the stable erbium isotopes [28] [29].
The isotopic distribution significantly influences the compound's nuclear magnetic resonance properties and mass spectrometric behavior [26] [29]. The presence of multiple stable isotopes creates characteristic isotope patterns in mass spectrometry, with the molecular ion peaks of erbium(III) chloride reflecting the natural abundance distribution of erbium isotopes [23] [26]. These isotope patterns serve as distinctive fingerprints for compound identification and purity assessment [26] [29].
Beyond the stable isotopes, erbium has thirty-nine characterized radioisotopes with mass numbers ranging from 142 to 180 [23] [24]. The most stable radioisotope is ¹⁶⁹Er with a half-life of 9.4 days, which finds applications in nuclear medicine and research [24] [25]. The isotopic composition of natural erbium remains constant across different geological sources, providing consistency in the properties of erbium(III) chloride derived from various raw materials [23] [28].
Isotope | Atomic Mass (u) | Natural Abundance (%) | Nuclear Spin (I) | Magnetic Moment (μ/μₙ) | Stability |
---|---|---|---|---|---|
¹⁶²Er | 161.928775 | 0.14 | 0 | - | stable |
¹⁶⁴Er | 163.929198 | 1.61 | 0 | - | stable |
¹⁶⁶Er | 165.930290 | 33.61 | 0 | - | stable |
¹⁶⁷Er | 166.932046 | 22.93 | 7/2 | -0.5665 | stable |
¹⁶⁸Er | 167.932368 | 26.78 | 0 | - | stable |
¹⁷⁰Er | 169.935461 | 14.93 | 0 | - | stable |
Irritant